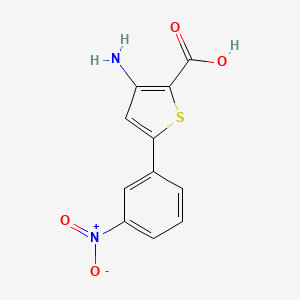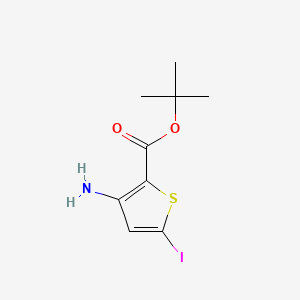
Tert-butyl 3-amino-5-iodothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-5-iodothiophene-2-carboxylate is an organic compound featuring a thiophene ring substituted with an amino group, an iodine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-iodothiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Iodine Atom: Iodination of the thiophene ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Amino Group Introduction: The amino group can be introduced via nitration followed by reduction, or through direct amination using reagents like ammonia or amines.
Esterification: The carboxylic acid group on the thiophene ring can be esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Deiodinated products or hydrogenated derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Catalysis: Potential use in catalytic processes due to the presence of the iodine atom.
Biology
Bioactive Molecules: The compound can be used to synthesize bioactive molecules with potential pharmaceutical applications.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which tert-butyl 3-amino-5-iodothiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate interactions with biological molecules through halogen bonding, while the amino group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 3-amino-5-chlorothiophene-2-carboxylate: Contains a chlorine atom instead of iodine.
Tert-butyl 3-amino-5-fluorothiophene-2-carboxylate: Features a fluorine atom in place of iodine.
Uniqueness
The iodine atom in tert-butyl 3-amino-5-iodothiophene-2-carboxylate imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and lower electronegativity compared to other halogens can influence the compound’s chemical behavior, making it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C9H12INO2S |
|---|---|
Molecular Weight |
325.17 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)7-5(11)4-6(10)14-7/h4H,11H2,1-3H3 |
InChI Key |
OEEGNZWZAZLYBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(S1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
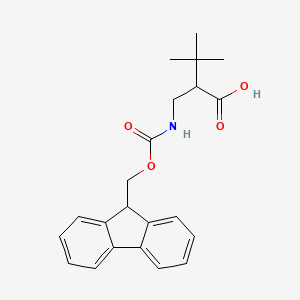
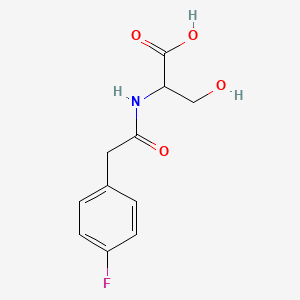
![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
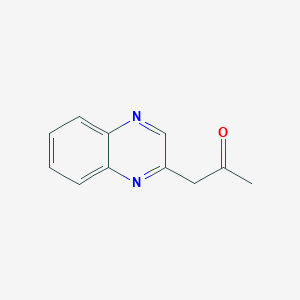
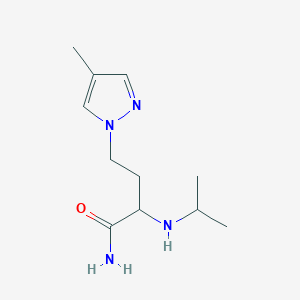
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
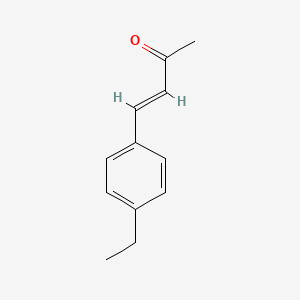
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
